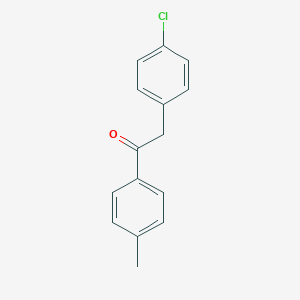

2-(4-Chlorophenyl)-1-(p-tolyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-11-2-6-13(7-3-11)15(17)10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUDBSZABWYHHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462345 | |

| Record name | 2-(4-Chlorophenyl)-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62006-19-3 | |

| Record name | 2-(4-Chlorophenyl)-1-(4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Route Development

Advanced Approaches for the Direct Synthesis of 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone

Direct synthesis of this target molecule primarily relies on well-established carbon-carbon bond-forming reactions, which have been subject to extensive investigation to improve their efficacy.

The Friedel-Crafts acylation is a fundamental method for synthesizing aryl ketones. sigmaaldrich.comorganic-chemistry.org The synthesis of this compound via this route can be envisioned through two primary pathways:

Route A: The acylation of toluene (B28343) with 4-chlorophenylacetyl chloride.

Route B: The acylation of chlorobenzene (B131634) with p-tolylacetyl chloride.

The reaction mechanism involves the activation of an acyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. masterorganicchemistry.comyoutube.comchemguide.co.uk This ion is stabilized by resonance. youtube.com The aromatic ring (toluene or chlorobenzene) then acts as a nucleophile, attacking the acylium ion in an electrophilic aromatic substitution reaction. masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product and regenerating the catalyst. masterorganicchemistry.comchemguide.co.uk

General Mechanism of Friedel-Crafts Acylation:

Formation of the Electrophile: The Lewis acid catalyst coordinates to the halogen of the acyl chloride, facilitating its departure and the formation of the resonance-stabilized acylium ion. chemguide.co.uk

Electrophilic Attack: The π-electron system of the aromatic ring attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring aromaticity and yielding the aryl ketone. chemguide.co.uk

In the context of synthesizing this compound, Route A is generally preferred. The methyl group of toluene is an activating, ortho-para directing group, which facilitates the electrophilic substitution. Conversely, the chlorine atom on chlorobenzene in Route B is deactivating, making the reaction more sluggish.

Achieving high yields in Friedel-Crafts acylation requires careful optimization of several reaction parameters. The choice of catalyst, solvent, and temperature are all critical factors that can significantly influence the outcome.

Catalytic Systems: While aluminum chloride (AlCl₃) is the traditional and most common catalyst, others such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and various solid acid catalysts have been explored. sigmaaldrich.commasterorganicchemistry.com For instance, erbium trifluoromethanesulfonate (B1224126) has been reported as an effective catalyst for the acylation of arenes with electron-donating groups. sigmaaldrich.com The catalyst is often required in stoichiometric amounts because both the starting acyl chloride and the product ketone can form complexes with the Lewis acid. organic-chemistry.org

Reaction Conditions: The solvent choice can impact reactant solubility and catalyst activity. Common solvents include carbon disulfide, nitrobenzene, or halogenated hydrocarbons. Temperature control is also crucial to manage reaction rates and prevent side reactions.

Table 1: Key Parameters for Optimization of Friedel-Crafts Acylation

| Parameter | Influence on Reaction | Examples of Optimization Strategies |

| Catalyst | Activates the acylating agent; can influence regioselectivity. | Screening Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂); using milder catalysts like erbium triflate for sensitive substrates. sigmaaldrich.com |

| Solvent | Affects solubility of reactants and catalyst activity. | Using inert solvents like CS₂ or dichloromethane; exploring "greener" options like ionic liquids. sigmaaldrich.com |

| Temperature | Controls the rate of reaction and minimizes side products. | Running reactions at lower temperatures to improve selectivity; using microwave assistance to shorten reaction times. sigmaaldrich.com |

| Stoichiometry | The amount of catalyst affects reaction completion. | Using slightly more than a stoichiometric amount of catalyst to account for complexation with the ketone product. organic-chemistry.org |

An alternative to Friedel-Crafts acylation is the use of Grignard reagents. The synthesis of this compound could be achieved by reacting a p-tolyl Grignard reagent (p-tolylmagnesium bromide) with 4-chlorophenylacetyl chloride or a related derivative.

The formation of the necessary Grignard reagent, such as 4-chlorophenylmagnesium bromide, can be challenging. While aryl bromides are typically used, preparing this specific reagent from 4-chlorobromobenzene is a known method. sciencemadness.org It is difficult to get aromatic chlorides to react directly with magnesium under standard conditions. sciencemadness.org

The coupling reaction between a Grignard reagent and an acyl halide must be carefully controlled, often at low temperatures, to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the ketone product, which would result in a tertiary alcohol. Catalysts like copper salts (e.g., CuCN) can be used to facilitate the cross-coupling reaction and improve yields. nih.gov

Innovations in Stereoselective Synthesis of Related Structures

While this compound is achiral, the methodologies for synthesizing it are closely related to those used for producing chiral α-substituted ketones, which are valuable building blocks in medicinal chemistry and natural product synthesis. nih.govacs.org

Creating a stereocenter adjacent to a carbonyl group presents a significant challenge due to the potential for racemization via enolization under either acidic or basic conditions. nih.gov Modern synthetic chemistry has produced several powerful methods to overcome this.

One notable strategy involves the copper-catalyzed enantioselective synthesis of α-quaternary ketones from simple carboxylic acid derivatives and allyl organodiboron reagents. nih.gov This method allows for the creation of a wide range of products with high enantiomeric ratios. nih.gov Another innovative approach combines visible light photoactivation and phosphoric acid catalysis in a one-pot reaction to generate chiral α,α-diarylketones with excellent yields and enantioselectivity. nih.gov This method constructs three new chemical bonds in a single operation. nih.gov

Table 2: Examples of Enantioselective Methodologies for α-Substituted Ketones

| Methodology | Reactants | Catalyst System | Product Type | Yield | Enantiomeric Ratio (er) / Excess (ee) |

| Copper-Catalyzed Acyl Substitution nih.gov | Carboxylic acid derivatives, allyl organodiboron reagents | Copper catalyst with a chiral phosphine (B1218219) ligand | α-Quaternary ketones and aldehydes | 25-94% | 90:10 to >99:1 er |

| Visible Light/Phosphoric Acid Catalysis nih.gov | Arylalkyne, benzoquinone, Hantzsch ester | Iridium photoredox catalyst and a chiral phosphoric acid | α,α-Diarylketones | Up to 99% | Up to 90% ee |

| Iridium-Catalyzed Asymmetric Amination rsc.org | Conjugated dienolates, amines | Iridium catalyst with a chiral phosphonamidite ligand | Enantioenriched protected α-amino ketones | Up to 96% | Excellent stereoselectivity |

The success of the aforementioned enantioselective methods hinges on the use of sophisticated chiral catalysts and auxiliaries that can effectively control the stereochemical outcome of the reaction.

Chiral Ligands for Metal Catalysts: Chiral phosphine ligands are extensively used in transition metal catalysis. Monodentate chiral phosphines, for example, are crucial for the enantioselectivity observed in the copper-catalyzed synthesis of α-quaternary ketones. nih.gov Similarly, chiral diamine ligands are effective in zinc-catalyzed hydrosilylation-reductions of ketones, achieving high yields and enantiomeric excesses. acs.org

Chiral Brønsted Acids: Chiral phosphoric acids have emerged as powerful organocatalysts. In the synthesis of chiral α,α-diarylketones, the chiral phosphoric acid is proposed to control the stereoselectivity of a hydride transfer step to a para-quinone methide intermediate. nih.gov

Oxazaborolidine Catalysts: CBS (Corey-Bakshi-Shibata) catalysts, which are derived from the amino acid proline, are highly effective for the enantioselective reduction of prochiral ketones to form chiral secondary alcohols. youtube.com The catalyst features a rigid bicyclic structure that coordinates to both the ketone and a borane (B79455) reducing agent, facilitating a highly selective intramolecular hydride transfer. youtube.com

These catalytic systems represent the forefront of asymmetric synthesis, providing the tools necessary to construct complex, stereochemically-defined molecules related to the core structure of this compound.

Enzymatic Resolution Techniques for Chiral Precursors

The creation of enantiomerically pure compounds is crucial in pharmacology, as different enantiomers can have vastly different biological activities. nih.gov Enzymatic kinetic resolution is a powerful technique for obtaining such chiral molecules, particularly the chiral alcohol precursors that could be used to synthesize optically active derivatives of this compound.

Kinetic resolution relies on the ability of an enzyme, typically a lipase (B570770), to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. jocpr.com For precursors relevant to the target molecule, a racemic secondary alcohol like 1-(p-tolyl)ethanol could be resolved. In this process, one enantiomer (e.g., the R-enantiomer) is acylated by the enzyme in the presence of an acyl donor, leaving the other enantiomer (the S-enantiomer) unreacted. scielo.br

Lipases such as Candida antarctica lipase B (CALB) are highly effective for these transformations due to their high enantioselectivity and stability in organic solvents. scielo.brresearchgate.net The process yields a mixture of an optically active ester and the unreacted, optically active alcohol, which can then be separated. A significant drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. scielo.br To overcome this, dynamic kinetic resolution (DKR) can be employed, which integrates a racemization catalyst (such as a niobium salt) to continuously convert the slower-reacting enantiomer into the faster-reacting one, theoretically allowing for a 100% yield of the desired chiral product. scielo.br

| Enzyme | Substrate | Acyl Donor | Solvent | Result | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | (R/S)-1-phenylethanol | Vinyl acetate (B1210297) | Hexane (B92381) | (R)-1-phenylethyl acetate (43% yield) and (S)-1-phenylethanol (41% yield) | scielo.br |

| Burkholderia cepacia lipase | (R,S)-1-phenylethanol | Vinyl acetate | n-heptane/[EMIM][BF4] | (R)-1-phenylethyl acetate (eep = 98.9%) | researchgate.net |

| Candida antarctica Lipase A (CLEA) | (RS)-2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide | Isopropenyl acetate | Toluene | High enantioselectivity for the (R)-enantiomer | researchgate.net |

Sustainable and Green Chemistry Synthetic Strategies

Green chemistry principles are increasingly integrated into synthetic organic chemistry to reduce environmental impact, minimize waste, and improve safety. These strategies are highly relevant to the synthesis of this compound.

Solvent-Free and Aqueous-Phase Reaction Development

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. The synthesis of ethanones can be adapted to solvent-free conditions, often involving the mechanical mixing of reactants or conducting reactions on solid supports. For instance, a Friedel-Crafts acylation, a classic method for forming aryl ketones, could potentially be performed under solvent-free conditions by reacting p-xylene (B151628) with 4-chlorophenylacetyl chloride in the presence of a solid acid catalyst.

Alternatively, conducting reactions in water offers significant environmental and safety benefits. While organic substrates often have low solubility in water, techniques such as the use of surfactants to create micelles or the addition of co-solvents can overcome this limitation. Developing an aqueous-phase synthesis for this compound would represent a significant advancement in the sustainable production of this compound.

Microwave-Assisted and Photoredox Catalysis for Efficiency

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, increase yields, and improve product purity. researchgate.netnih.gov Unlike conventional heating, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. at.ua The synthesis of this compound, which might take several hours using traditional reflux methods, could potentially be completed in minutes under microwave irradiation. researchgate.net This efficiency not only saves energy but also minimizes the formation of byproducts that can result from prolonged exposure to high temperatures. nih.gov

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Amide Synthesis | 5-6 hours | 5-10 minutes | Yields of 50-80% achieved rapidly | researchgate.net |

| Multicomponent Quinolinone Synthesis | 3 hours | 5 minutes | Yield increased from 75% to 84% | nih.gov |

| Oxadiazole Synthesis | Not specified | 10-20 minutes | High yields without chromatography | researchgate.net |

Photoredox Catalysis: Visible-light photoredox catalysis is a cutting-edge technology that uses light energy to drive chemical reactions under exceptionally mild conditions. rsc.orgprinceton.edu This approach utilizes a photocatalyst, often a ruthenium or iridium complex, which becomes a powerful oxidant or reductant upon absorbing visible light. princeton.edu This allows for the generation of reactive radical intermediates that can participate in a wide range of bond-forming reactions. caltech.edu For the synthesis of this compound, photoredox catalysis could enable the coupling of a p-tolyl-containing radical with a 4-chlorophenyl radical precursor, offering a novel and efficient pathway that avoids harsh reagents and high temperatures. beilstein-journals.orgprinceton.edu

Mechanochemical Approaches in Ethanone (B97240) Synthesis

Mechanochemistry utilizes mechanical energy, such as grinding in a ball mill or with a mortar and pestle, to initiate chemical reactions. researchgate.net This technique is inherently a green chemistry method as it is often performed in the absence of solvents. The intense mixing and physical force applied to the solid reactants can lead to the formation of products with high efficiency. A potential mechanochemical synthesis of this compound could involve grinding 2-chloro-1-(p-tolyl)ethanone with a suitable 4-chlorophenyl-metal reagent and a catalyst. This solvent-free approach minimizes waste and energy consumption, presenting a highly sustainable alternative to traditional solution-phase synthesis. researchgate.net

Elucidation of Chemical Reactivity and Transformative Processes

Advanced Derivatization and Functionalization Strategies

Construction of Diverse Heterocyclic Systems

Formation of Oxadiazole and Thiadiazole Scaffolds

The synthesis of 1,2,4-oxadiazoles and 1,3,4-thiadiazoles often involves multi-step sequences starting from materials that can be derived from or are analogous to 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone.

1,2,4-Oxadiazoles: The general synthesis of 1,2,4-oxadiazoles can be achieved through the cyclocondensation of amidoximes with various carbonyl compounds, such as acyl chlorides or esters. nih.gov For instance, a two-step synthesis can produce 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole. researchgate.net The process typically involves the reaction of an amidoxime (B1450833) with a suitable carboxylic acid derivative. nih.govmdpi.com Various synthetic methods have been developed, including one-pot procedures and the use of catalysts like PTSA-ZnCl2 to facilitate the reaction between amidoximes and nitriles. organic-chemistry.org

1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles commonly proceeds through the cyclization of thiosemicarbazides or by reacting compounds with hydrazonoyl chlorides. nih.govmdpi.com For example, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine can be further elaborated to enhance its biological activity. ekb.eg The formation of the thiadiazole ring can be achieved by reacting thioacetanilide (B1681303) derivatives with hydrazonoyl chlorides. nih.gov General procedures for synthesizing 5-substituted 2-amino-thiadiazoles often involve the acylation of thiosemicarbazide (B42300) followed by dehydration. nih.gov

A variety of synthetic strategies for 1,2,4-thiadiazoles have also been reported, including transition-metal-free methods involving the base-mediated tandem thioacylation of amidines. organic-chemistry.org Furthermore, novel 1,2,4-thiadiazole-1,2,4-triazole derivatives with amide functionality have been synthesized and evaluated for their potential applications. nih.gov

Table 1: Synthesis of Oxadiazole and Thiadiazole Scaffolds

| Scaffold | General Method | Starting Material Example |

| 1,2,4-Oxadiazole | Cyclocondensation of an amidoxime with a carboxylic acid derivative. nih.govnih.govmdpi.com | Aryl amidoximes and methyl 2-chloro-2-oxoacetate. nih.gov |

| 1,3,4-Thiadiazole | Cyclization of thiosemicarbazides or reaction with hydrazonoyl chlorides. nih.govmdpi.com | Thiosemicarbazide and 2-bromo-1-(p-tolyl)ethanone. nih.gov |

| 1,2,4-Thiadiazole | Base-mediated tandem thioacylation of amidines. organic-chemistry.org | Not specified |

Development of Pyrazole (B372694) and Thiazole (B1198619) Derivatives

The ketone functionality and adjacent reactive sites in this compound and its derivatives are instrumental in constructing pyrazole and thiazole rings.

Pyrazole Derivatives: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. organic-chemistry.org For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized through a three-component reaction involving an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile. nih.gov The synthesis of pyrazolyl-thiazole derivatives has also been achieved through multi-step routes. nih.gov

Thiazole Derivatives: The Hantzsch thiazole synthesis is a classic method for preparing thiazoles, involving the reaction of an α-haloketone with a thioamide. acgpubs.org For example, 2-amino-4-(p-tolyl)thiazole can be synthesized by reacting 2-bromo-1-(p-tolyl)ethanone with thiourea (B124793). chemicalbook.com Thiazole derivatives can also be formed through the reaction of thiosemicarbazone derivatives with α-haloketones. nih.gov The synthesis of 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles has been reported from the reaction of pyrazolin-N-thioamides with ketones like ethyl 2-chloro-3-oxobutanoate. nih.gov

Table 2: Synthesis of Pyrazole and Thiazole Derivatives

| Derivative | General Method | Reactant 1 | Reactant 2 |

| Pyrazole | Condensation with hydrazine derivative. organic-chemistry.org | 1,3-Dicarbonyl compound | Hydrazine |

| Pyrano[2,3-c]pyrazole | Three-component reaction. nih.gov | Aldehyde | 1-(4-chlorophenyl)-3-methyl-5-pyrazolone |

| Thiazole | Hantzsch synthesis. acgpubs.orgchemicalbook.com | 2-Bromo-1-(p-tolyl)ethanone | Thiourea |

| Thiazole | Reaction with thiosemicarbazone. nih.gov | Thiosemicarbazone derivative | 2-Bromo-1-(p-tolyl)ethanone |

Ring Expansion and Contraction Reactions (e.g., 1,2,4-triazines)

The core structure of this compound can be utilized in reactions that lead to the formation of six-membered heterocyclic rings like 1,2,4-triazines. The synthesis of 1,2,4-triazines can be achieved by reacting a novel amino keto-amide with hydrated hydrazine. researchgate.net Specifically, the condensation of 2-(2-chloroacetamido)-1-(4-chlorophenyl)ethan-1-one with hydrazine hydrate (B1144303) can yield 3-(chloromethyl)-6-(4-chlorophenyl)-1,2-dihydropyridazine. researchgate.net Another approach involves the reaction of 3-amino-5-aryl-1,2,4-triazine derivatives with N-bromosuccinimide followed by a Suzuki cross-coupling reaction to yield 5,6-biaryl-1,2,4-triazine-3-amine derivatives. nih.gov The synthesis of 1,2,4-triazine (B1199460) derivatives has been explored for various biological applications. ijpsr.infonih.gov A redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts provides another route to 3,6-disubstituted-1,2,4-triazines. organic-chemistry.org

Reductions to Corresponding Alcohols and Hydrocarbons

The carbonyl group of this compound is susceptible to reduction, yielding the corresponding secondary alcohol or, under more stringent conditions, the fully reduced hydrocarbon. A highly efficient method for the selective reduction of a carboxylic acid in the presence of a ketone has been developed using a mixed anhydride (B1165640) and sodium borohydride (B1222165). nih.gov This suggests that the ketone in this compound could be selectively reduced. The reduction of activated carboxylic acids to alcohols using sodium borohydride is a known transformation. nih.gov

Condensation and Coupling Reactions for Complex Architectures

The reactivity of the carbonyl group and the α-methylene protons in this compound allows for its participation in condensation and coupling reactions to build more elaborate molecular structures. For instance, it can undergo condensation with thiosemicarbazide and various carbonyl compounds to form thiazole and thiazolyl-pyrazole derivatives. acgpubs.org Additionally, the reaction of 2-bromo-1-(p-tolyl)ethanone with a thiosemicarbazone derivative can lead to the formation of complex thiazole structures. nih.gov The intramolecular cyclization of related aminoacetylenic ketones can lead to the formation of pyrrolone derivatives. mdpi.com

Transition Metal-Catalyzed Transformations

Transition metal catalysis, particularly with palladium, opens up a wide array of synthetic possibilities for modifying the aromatic rings of this compound and for constructing new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling and Cyclization Reactions

Palladium-catalyzed reactions are powerful tools for aryl-aryl bond formation and the synthesis of complex aromatic systems. The Heck coupling reaction, for example, involves the palladium-catalyzed coupling of an alkene with an aryl halide. youtube.com This methodology could potentially be applied to the chlorophenyl group of the title compound. Similarly, Suzuki and Kumada couplings are widely used for cross-coupling reactions involving organoboron and organomagnesium reagents, respectively. youtube.com Palladium-catalyzed carbonylation reactions can also be employed to introduce carbonyl functionalities. Furthermore, palladium catalysts can be used in cyclization reactions to form heterocyclic structures.

C-H and C-C Activation Pathways

The direct functionalization of otherwise inert C-H and C-C bonds represents a powerful strategy in organic synthesis. For aryl ketones like this compound, transition metal catalysis offers promising avenues for such transformations.

C-H Activation:

The ketone functionality can act as a directing group to facilitate the activation of ortho C-H bonds on the p-tolyl ring. Rhodium and palladium complexes are notable catalysts for this type of reaction. For instance, rhodium(III) catalysts have been effectively used for the ortho-arylation of aryl ketones with boronic acids. researchgate.netacs.org This process typically involves the formation of a six-membered rhodacycle intermediate, which then undergoes reductive elimination to form the new C-C bond.

Similarly, palladium-catalyzed C-H activation has been demonstrated for the ortho-arylation of alkyl aryl ketones. nih.gov These reactions often proceed via a chelation-assisted mechanism where the carbonyl oxygen coordinates to the metal center, bringing it in proximity to the ortho C-H bond. While direct C-H activation on the chlorophenyl ring is also conceivable, the electronic properties and steric hindrance of the molecule would influence the regioselectivity of such transformations.

Furthermore, palladium(II) catalysts have been shown to effect the C(sp3)–H activation at the β-position of aliphatic ketones, which is analogous to the methylene (B1212753) bridge in this compound. thieme-connect.de This is typically achieved by first converting the ketone to an N,O-ketal, which then acts as a directing group. thieme-connect.de

C-C Activation:

The activation of the C-C bond between the carbonyl group and the tolyl ring, or between the carbonyl and the methylene group, presents a more significant challenge due to the inherent stability of these bonds. wikipedia.org However, strategies such as aromatization-driven C-C bond activation have been developed for ketones. nih.gov This approach involves the in-situ formation of a pre-aromatic intermediate that, upon aromatization, provides the thermodynamic driving force for C-C bond cleavage. nih.gov For a compound like this compound, such a transformation could potentially lead to the cleavage of the acyl group.

Another approach involves the use of rhodium catalysts that can mediate the exchange of an aryl group of a ketone with another aryl group from a boronic acid via C-C bond activation. acs.org This has been demonstrated for quinolinyl ketones and could theoretically be applied to deoxybenzoin (B349326) derivatives.

Interactive Data Table: Potential C-H and C-C Activation Reactions

| Transformation | Catalyst System | Potential Coupling Partner | Potential Product Type | Reference |

| Ortho-C-H Arylation (Tolyl Ring) | RhCp*(CH3CN)32 | Arylboronic acid | Ortho-arylated deoxybenzoin | researchgate.netacs.org |

| Ortho-C-H Arylation (Tolyl Ring) | Pd(OAc)2 | Aryl iodide | Ortho-arylated deoxybenzoin | nih.gov |

| β-C(sp3)-H Functionalization | Pd(II) catalyst | Olefin/CO | Functionalized deoxybenzoin derivative | thieme-connect.de |

| Deacylative C-C Activation | Iridium/phosphine (B1218219) catalyst | Hydrazine/1,3-diene | Cleaved ketone fragments | nih.gov |

| Aryl Group Exchange | Rhodium catalyst | Arylboronic acid | Trans-arylated ketone | acs.org |

Stereoselective Catalytic Transformations

The prochiral nature of the carbonyl group in this compound allows for stereoselective transformations to generate chiral products, which are of significant interest in medicinal chemistry and materials science.

Asymmetric Hydrogenation:

A key stereoselective transformation is the asymmetric hydrogenation of the ketone to the corresponding chiral alcohol, 2-(4-chlorophenyl)-1-(p-tolyl)ethanol. This can be achieved with high enantioselectivity using chiral ruthenium catalysts. Ruthenium complexes containing chiral phosphine ligands, such as BINAP, in the presence of a hydrogen source like 2-propanol or H2 gas, are highly effective for the reduction of aryl ketones. pitt.edu The stereochemical outcome of the reaction is dictated by the chirality of the ligand employed.

Interactive Data Table: Catalysts for Asymmetric Hydrogenation of Aryl Ketones

| Catalyst System | Hydrogen Source | Typical Enantiomeric Excess (ee) | Product | Reference |

| Ru(II)-BINAP/Diamine | H2 | >90% | Chiral alcohol | pitt.edu |

| RuH(S,S)-TsDPEN | 2-Propanol | up to 99% | Chiral alcohol | pitt.edu |

The development of such stereoselective methods is crucial for accessing enantiomerically pure compounds that can exhibit distinct biological activities. While specific studies on the stereoselective transformations of this compound are not widely reported, the principles established for analogous aryl ketones provide a solid foundation for predicting its reactivity and for the design of synthetic routes to its chiral derivatives.

Strategic Applications As a Synthetic Intermediate and Precursor

Foundation for Advanced Organic Synthesis

As a key intermediate, 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone is instrumental in the multistep synthesis of intricate molecules. Its chemical reactivity allows for a variety of transformations, making it a valuable asset in the synthetic chemist's toolbox.

While direct evidence of its use in the total synthesis of specific complex natural products is not extensively documented in publicly available literature, the structural motifs present in this compound are analogous to substructures found in various natural products. The diarylethanone core is a common feature in a range of naturally occurring compounds, and synthetic intermediates with similar frameworks are often employed in the construction of these complex molecules. Its value lies in its potential to be elaborated into more complex structures through reactions such as aldol (B89426) condensations, cyclizations, and functional group interconversions.

The compound serves as a precursor in the production of certain agrochemicals. myskinrecipes.com For instance, related acetophenone (B1666503) derivatives are known to be fungicides that control phytopathogenic fungi. chemicalbook.com The chlorophenyl and tolyl moieties are common in various pesticides and herbicides, suggesting that this compound could be a key starting material for the synthesis of new agrochemical agents. In the realm of industrial chemicals, its aromatic properties are beneficial for the synthesis of dyes and pigments, contributing to the stability and color intensity of the final products. myskinrecipes.com

In the production of fine chemicals, this compound is a valuable intermediate. Fine chemicals are pure, single substances that are produced in limited quantities and are often used as starting materials for specialty chemicals. The unique substitution pattern of this diarylethanone makes it a suitable precursor for the synthesis of specialized organic molecules with desired electronic and steric properties. These fine chemicals can then be used in a variety of applications, including as additives in polymers, as components in liquid crystal displays, or as building blocks for other high-value chemical products.

Design and Development of Molecular Scaffolds for Chemical Biology

The structural framework of this compound is a valuable starting point for the creation of diverse molecular scaffolds with potential biological activity. These scaffolds form the core of new molecules that can be tested for various therapeutic applications.

The diarylethanone structure is a key component in the rational design of various heterocyclic scaffolds known for their medicinal properties. For example, it can be a precursor for the synthesis of:

Thiadiazines: While direct synthesis of thiadiazines from this specific compound is not explicitly detailed, the Hantzsch method for thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide, provides a potential route. chemicalbook.com A related compound, 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone, highlights the utility of the chlorophenyl moiety in constructing such heterocyclic systems. chemicalbook.com

Pyrazoles: Pyrazole (B372694) derivatives are widely studied for their diverse biological activities. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This compound can be readily converted into a suitable 1,3-dicarbonyl equivalent, thus serving as a precursor to substituted pyrazoles. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and shown to exhibit inhibitory activity against certain kinases. nih.gov

Oxadiazoles: 1,2,4-Oxadiazoles are another important class of heterocyclic compounds with a wide range of biological activities. researchgate.netmdpi.com Their synthesis can be achieved through various methods, including the cyclization of O-acyl amidoximes. researchgate.net The p-tolyl group of this compound can be a key component in forming the oxadiazole ring, as demonstrated in the synthesis of 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole. researchgate.net

The following table summarizes the bioactive scaffolds that can be derived from or are related to this compound:

| Bioactive Scaffold | Potential Synthetic Route | Reference |

| Thiadiazine | Hantzsch thiazole synthesis | chemicalbook.com |

| Pyrazole | Condensation with hydrazines | nih.gov |

| Oxadiazole | Cyclization of O-acyl amidoximes | researchgate.netresearchgate.net |

The generation of molecular diversity is a cornerstone of modern drug discovery. The structure of this compound is well-suited for scaffold diversity generation and combinatorial chemistry approaches. By systematically modifying the chlorophenyl and tolyl rings with various substituents, a large library of related compounds can be synthesized. chemspider.com Furthermore, the ketone functionality provides a reactive handle for the introduction of additional diversity elements.

This approach allows for the rapid creation of a multitude of structurally related molecules, which can then be screened for biological activity. This strategy of creating diverse chemical libraries is essential for identifying new lead compounds in drug discovery programs. The ability to generate a wide range of derivatives from a single, readily accessible starting material like this compound makes it a highly valuable tool in chemical biology and medicinal chemistry research. researchgate.net

Engineering of Novel Chemical Entities and Libraries for Screening

The strategic position of this compound as a synthetic intermediate is particularly valuable in the engineering of novel chemical entities and the construction of compound libraries for high-throughput screening. Its diarylethanone scaffold, featuring a p-tolyl group and a p-chlorophenyl group linked by a two-carbon chain, offers a versatile platform for structural elaboration. Medicinal chemists and synthetic chemists leverage this architecture to systematically generate series of related compounds, or libraries, where specific regions of the molecule are altered to explore the chemical space around a core structure. This exploration is fundamental to modern drug discovery and materials science, aiming to identify new molecules with desired biological activities or material properties.

The generation of chemical libraries from this compound often involves leveraging the reactivity of its ketone functional group and the adjacent α-methylene bridge. These sites allow for a wide array of chemical transformations, enabling the introduction of diverse functional groups and the formation of new ring systems. Two prominent strategies for library generation from this precursor include the synthesis of chalcone (B49325) analogues and the construction of heterocyclic systems.

A primary and highly effective method for diversifying the this compound scaffold is through its use in the Claisen-Schmidt condensation reaction to produce a library of chalcone derivatives. Chalcones, which are α,β-unsaturated ketones, are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. itmedicalteam.plnih.gov In this approach, the ketone of this compound would be deprotonated at the α-carbon to form an enolate, which then acts as a nucleophile, attacking a diverse panel of aromatic or heterocyclic aldehydes. This reaction creates a library where the core diarylethanone structure is extended by an α,β-unsaturated system and a new, variable aryl or heteroaryl ring.

The resulting library of chalcones can then be subjected to biological screening to identify "hit" compounds. Furthermore, these chalcones can serve as secondary precursors for creating even more complex heterocyclic libraries (e.g., pyrazoles, pyrimidines, or benzodiazepines) through reactions involving their α,β-unsaturated carbonyl system. sphinxsai.com

Table 1: Illustrative Library of Chalcone Derivatives via Claisen-Schmidt Condensation

This table illustrates a potential set of chalcone derivatives that could be synthesized from this compound and a selection of aldehydes to generate a screening library.

| Precursor A | Precursor B (Aldehyde) | Resulting Chalcone Derivative |

| This compound | Benzaldehyde | 2-(4-Chlorophenyl)-1-(p-tolyl)-3-phenylprop-2-en-1-one |

| This compound | 4-Methoxybenzaldehyde | 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-(p-tolyl)prop-2-en-1-one |

| This compound | 4-Nitrobenzaldehyde | 2-(4-Chlorophenyl)-3-(4-nitrophenyl)-1-(p-tolyl)prop-2-en-1-one |

| This compound | 2-Furaldehyde | 2-(4-Chlorophenyl)-3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one |

| This compound | 3-Pyridinecarboxaldehyde | 2-(4-Chlorophenyl)-1-(p-tolyl)-3-(pyridin-3-yl)prop-2-en-1-one |

A more direct application of the this compound structural motif is in the synthesis of heterocyclic libraries. The core chalcone, 1-(4-chlorophenyl)-3-(p-tolyl)prop-2-en-1-one, which can be viewed as a constitutional isomer of the title compound, serves as a key building block for creating diverse heterocyclic systems. For example, a library of pyrimidine (B1678525) derivatives, a class of compounds with significant therapeutic applications, has been developed using this chalcone as a starting material. nih.gov

In a representative synthetic scheme, the chalcone is reacted with urea (B33335) in the presence of an acid catalyst to yield a dihydropyrimidinone. This intermediate is then oxidized to the corresponding pyrimidine. By varying the substituents on the initial chalcone or by using different reagents in the cyclization step (e.g., thiourea (B124793) or guanidine), a library of 4-(4-chlorophenyl)-6-(p-tolyl)pyrimidine derivatives can be systematically generated. These compounds are then screened for biological activity, such as anticonvulsant properties. nih.gov This approach demonstrates how the specific arrangement of the chlorophenyl and tolyl groups in the precursor directly translates into the substitution pattern of the final heterocyclic library, making it an ideal starting point for structure-activity relationship (SAR) studies. nih.govnih.gov

Table 2: Research Findings on a Library of 4-(4-Chlorophenyl)-6-(p-tolyl)pyrimidine Derivatives

This table summarizes the findings from a study where a library of pyrimidine derivatives, based on the core structure of the title compound, was synthesized and screened for anticonvulsant activity. nih.gov

| Compound | R-Group on Pyrimidine Ring | Biological Screening Outcome (Anticonvulsant Activity) |

| Base Scaffold | 4-(4-chlorophenyl)-6-(p-tolyl)pyrimidine | - |

| Derivative 1 | 2-amino | Screened for activity |

| Derivative 2 | 2-hydroxy | Screened for activity |

| Derivative 3 | 2-mercapto | Screened for activity |

| Derivative 4 | 2-chloro | Screened for activity |

| Derivative 5 | 2-hydrazinyl | Screened for activity |

The value of this compound as a precursor lies in its inherent structural features, which can be predictably translated into a diverse set of novel molecules for biological or material screening. The generation of such focused libraries is a cornerstone of modern chemical research, enabling the efficient discovery of new lead compounds for further development. rsc.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy levels, and electron distribution.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. nih.gov It is used to determine the equilibrium structure and electronic properties of molecules. For compounds structurally related to 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone, DFT calculations, often using the B3LYP functional with basis sets like 6-311G**, are employed to optimize the molecular geometry. nih.govnih.gov These calculations yield precise bond lengths, bond angles, and dihedral angles, which often show good agreement with experimental data from techniques like X-ray crystallography. nih.gov

Beyond geometry, DFT is used to calculate key electronic properties. The total energy of the molecule in its optimized geometry is a fundamental output. For instance, in a computational study of a derivative, 1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl] sulfanyl} ethanone (B97240), DFT calculations with the B3LYP method and various basis sets (6-31G, 6-31++G , 6-311G, and 6-311++G ) were used to determine its total energies and electronic structure. utar.edu.my Such calculations are foundational for understanding the stability and electronic nature of the molecule.

Table 1: Example of DFT-Calculated Properties for a Structurally Related Pyrazoline Derivative

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy | -59716.51 eV | B3LYP/6-311++G** utar.edu.my |

This table presents example data for a related compound to illustrate the outputs of DFT calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer. nih.govmaterialsciencejournal.org For derivatives of the title compound, this analysis indicates the molecule's potential to participate in chemical reactions. For example, a low energy gap in a related 1,3,4-oxadiazole (B1194373) derivative (calculated to be around 4.0-4.1 eV) points to significant charge transfer within the molecule, indicating its reactive nature. utar.edu.my The distribution of these frontier orbitals across the molecule also reveals likely sites for electrophilic and nucleophilic attack. wuxibiology.com

Table 2: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate electrons (ionization potential). materialsciencejournal.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept electrons (electron affinity). materialsciencejournal.org |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.netnih.gov |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. materialsciencejournal.org |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates higher reactivity. materialsciencejournal.org |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ is chemical potential) | Measures the propensity of a species to accept electrons. materialsciencejournal.org |

This table defines key parameters derived from HOMO-LUMO energies.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and charge distribution within a molecule. mpg.de It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. mpg.demolfunction.com

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. chemrxiv.org DFT calculations can accurately predict vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov

For IR spectra, calculations are performed to find the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor (e.g., 0.96 for B3LYP/6-311G**) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental IR data. nih.gov

Predicting NMR chemical shifts is more complex but highly valuable, especially for distinguishing between stereoisomers. idc-online.comcompchemhighlights.org Various DFT functionals have been benchmarked for this purpose, with some, like WP04, being specifically developed for predicting proton chemical shifts. github.io The standard approach involves optimizing the molecular geometry and then calculating the magnetic shielding tensors using a method like Gauge-Independent Atomic Orbital (GIAO). mdpi.com These calculations can provide ¹H and ¹³C NMR chemical shifts that correlate well with experimental spectra, helping to confirm the proposed structure of a molecule. nih.gov

Table 3: Correlation of Experimental and Calculated Vibrational Frequencies for a Related Pyrazoline

| Experimental IR (cm⁻¹) | Calculated IR (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| 1654 | 1700 | C=O stretching |

| 1599 | 1603 | C=N stretching |

| 1368 | 1370 | CH₃ symmetric bending |

Data adapted from a study on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline to illustrate the correlation. nih.gov

Molecular Modeling and Simulation for Mechanistic Insights

Beyond static electronic properties, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules and their interactions with biological targets. These methods are crucial for rational drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of their interaction.

For the this compound scaffold, derivatives can be designed and docked into the active sites of various enzymes or receptors implicated in disease. For example, derivatives of similar heterocyclic scaffolds have been docked against targets like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are important in cancer therapy. nih.govneliti.com

The docking process yields a binding affinity or docking score, which estimates the strength of the interaction, and a binding pose, which shows how the ligand fits into the active site. mdpi.com Analysis of the binding pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.gov This information is invaluable for structure-activity relationship (SAR) studies, guiding the modification of the scaffold to improve binding affinity and selectivity for the target. mdpi.com

Table 4: Example of Molecular Docking Results for Scaffold Derivatives against Protein Targets | Compound Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | | --- | --- | --- | | Pyrrolo[3,2-d]pyrimidine Derivative 9c | EGFR | -8.5 | Met793, Leu718, Val726 | | Pyrrolo[3,2-d]pyrimidine Derivative 9c | CDK2 | -9.2 | Leu83, Ile10, Val18 | | Dihydropyrimidine Hybrid 10g | DPP-4 | -11.33 | Arg125, Ser630, Tyr662 | | Dihydropyrimidine Hybrid 10i | DPP-4 | -11.58 | Arg125, Tyr662, Trp629 |

Data adapted from studies on similar heterocyclic scaffolds to illustrate typical docking results. mdpi.comnih.gov

Reaction Pathway Calculations and Transition State Analysis

The synthesis of this compound typically proceeds via a Friedel-Crafts acylation reaction, where toluene (B28343) is acylated with 4-chlorophenylacetyl chloride in the presence of a Lewis acid catalyst. Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in mapping the potential energy surface of this reaction, identifying intermediates, and locating the transition states that govern the reaction rate. acs.orgnih.govelsevierpure.com

Quantum chemical calculations can be employed to investigate the mechanism of electrophilic aromatic substitution on toluene. researchgate.net These calculations would model the interaction between the electrophile, generated from 4-chlorophenylacetyl chloride and a Lewis acid like aluminum chloride (AlCl₃), and the toluene ring. The formation of key intermediates, such as π-complexes and σ-complexes (also known as Wheland intermediates), can be characterized. researchgate.net The transition state for the C-C bond formation between the acyl group and the toluene ring, as well as the subsequent deprotonation to restore aromaticity, would be located and their energies calculated.

For instance, in analogous Friedel-Crafts acylation reactions, DFT calculations have shown that the reaction can proceed through a stepwise mechanism. nih.gov The energy barriers for each step can be calculated, and the rate-determining step can be identified. A typical reaction coordinate diagram would illustrate the relative energies of the reactants, intermediates, transition states, and products.

Table 1: Hypothetical Calculated Energies for the Friedel-Crafts Acylation of Toluene

| Species | Relative Energy (kcal/mol) |

| Reactants (Toluene + Acylium ion) | 0.0 |

| π-Complex | -5.2 |

| Transition State 1 (C-C bond formation) | +15.8 |

| σ-Complex (Wheland intermediate) | +8.3 |

| Transition State 2 (Deprotonation) | +10.1 |

| Products (this compound + H⁺) | -25.0 |

Note: These values are illustrative and would need to be calculated specifically for the this compound synthesis.

Furthermore, transition state analysis provides geometric parameters (bond lengths and angles) of the fleeting transition state structure, offering a deeper understanding of the electronic and steric factors that influence the reaction's feasibility and regioselectivity (i.e., ortho, meta, or para substitution on the toluene ring). The vibrational frequencies of the transition state are also calculated, with the presence of a single imaginary frequency confirming its identity as a true saddle point on the potential energy surface.

Solvent Effects and Solvation Models in Reaction Dynamics

The choice of solvent can significantly impact the rate and outcome of a Friedel-Crafts acylation. stackexchange.com Computational models are crucial for understanding and predicting these solvent effects. Solvation models can be broadly categorized into explicit and implicit models.

In an explicit solvent model , individual solvent molecules are included in the calculation, surrounding the reacting species. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally very expensive.

A more common approach is the use of implicit solvent models , such as the Polarizable Continuum Model (PCM). In these models, the solvent is treated as a continuous medium with a specific dielectric constant. This method effectively captures the bulk electrostatic effects of the solvent on the energies of the reactants, intermediates, and transition states.

For the synthesis of this compound, computational studies could compare the reaction pathway in various solvents, such as nitrobenzene, dichloromethane, or carbon disulfide. nih.govstackexchange.com It has been shown in similar systems that polar solvents can stabilize charged intermediates and transition states, thereby altering the reaction barriers. stackexchange.com For example, a study on naphthalene (B1677914) acetylation revealed that the product ratio is highly dependent on the solvent, with non-polar solvents favoring the kinetic product and polar solvents favoring the thermodynamic product. stackexchange.com

Table 2: Hypothetical Influence of Solvent on the Activation Energy of Friedel-Crafts Acylation

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | 20.5 |

| Dichloromethane | 8.93 | 17.2 |

| Nitrobenzene | 34.82 | 15.8 |

Note: These values are illustrative and demonstrate the general trend of decreasing activation energy with increasing solvent polarity.

By calculating the free energy profile of the reaction in different solvents, chemists can make informed decisions about the optimal reaction conditions to maximize the yield and selectivity of the desired product.

In Silico Design and Virtual Screening

Beyond analyzing existing reactions, computational chemistry offers powerful tools for the de novo design of improved synthetic methods and for optimizing molecular scaffolds for specific applications.

Computational Design of Novel Reactions and Catalysts

The principles of computational chemistry can be applied to design more efficient, selective, and environmentally benign catalysts for the synthesis of this compound. acs.orgresearchgate.net Instead of relying solely on traditional Lewis acids like AlCl₃, which are often required in stoichiometric amounts and generate significant waste, in silico methods can be used to design novel homogeneous or heterogeneous catalysts. researchgate.net

This process often involves:

Hypothesizing a catalytic cycle: A plausible mechanism for a new catalyst is proposed.

DFT Calculations: The energetics of each step in the proposed cycle are calculated to assess its feasibility. This includes the binding of reactants to the catalyst, the key bond-forming steps, and the release of the product.

Descriptor-based modeling: Key properties of the catalyst, known as descriptors (e.g., electronic properties, steric bulk), are correlated with its predicted activity and selectivity. mdpi.com

For example, researchers have computationally investigated metal triflates as recyclable catalysts for Friedel-Crafts reactions. acs.orgnih.govelsevierpure.com DFT calculations can reveal how the metal center and the triflate anion cooperate to generate the acylium ion and stabilize the transition state. acs.org This understanding can guide the selection of the optimal metal for the desired transformation. Biocatalysts are also emerging as a green alternative, and computational methods can aid in their design and optimization for Friedel-Crafts type reactions. acs.org

Virtual Library Generation and Screening for Scaffold Optimization

The this compound scaffold can be the starting point for the discovery of new molecules with desirable properties, for instance in materials science or medicinal chemistry. Computational methods allow for the creation and evaluation of vast virtual libraries of derivatives.

Virtual Library Generation: Starting with the core structure of this compound, a virtual library can be generated by systematically modifying different parts of the molecule. This could involve:

Varying the substituents on either of the phenyl rings.

Replacing the phenyl rings with other aromatic or heteroaromatic systems.

Modifying the ketone linker.

Virtual Screening: This large library of virtual compounds can then be screened in silico for a specific property. If the goal were to find a derivative with a specific electronic property, quantum mechanical calculations could be used to predict properties like the HOMO-LUMO gap for each compound in the library. If the target was a potential drug candidate, methods like molecular docking could be used to predict the binding affinity of each compound to a specific protein target. This process allows for the rapid identification of the most promising candidates for synthesis and experimental testing, saving significant time and resources. researchgate.net

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to the characterization of "2-(4-Chlorophenyl)-1-(p-tolyl)ethanone," offering detailed insights into its molecular framework and electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of "this compound." While specific spectral data for this exact compound is not widely available in the public domain, the expected chemical shifts and coupling constants can be inferred from related structures and general principles of NMR spectroscopy.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the 4-chlorophenyl and p-tolyl groups, as well as the methylene (B1212753) protons and the methyl protons. The protons on the p-tolyl ring would appear as two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The protons on the 4-chlorophenyl ring would also present as a pair of doublets. The methylene protons adjacent to the carbonyl group and the chlorophenyl ring would likely appear as a singlet. The methyl protons of the tolyl group would also be a singlet, typically in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon, which is highly deshielded, and the various aromatic carbons. The carbon atoms attached to the chlorine and the methyl group, as well as the quaternary aromatic carbons, would also be identifiable. For instance, in related compounds like 2-((2-bromo-4-methylphenyl)amino)-2-fluoro-1-(p-tolyl)ethanone, the carbonyl carbon appears around 189.5 ppm. rsc.org

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and carbons. COSY spectra establish proton-proton coupling networks within the aromatic rings, while HSQC correlates each proton with its directly attached carbon atom, providing definitive assignments for the ¹H and ¹³C spectra. mdpi.com HMBC (Heteronuclear Multiple Bond Correlation) would further elucidate the connectivity across multiple bonds, for example, linking the methylene protons to the carbonyl carbon and the aromatic carbons of both rings. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon | - | ~195-200 |

| Methylene Protons | ~4.2-4.5 (s) | ~45-50 |

| p-Tolyl Aromatic Protons | ~7.8-8.0 (d), ~7.2-7.4 (d) | ~128-145 |

| 4-Chlorophenyl Aromatic Protons | ~7.2-7.4 (d), ~7.1-7.3 (d) | ~128-138 |

| Methyl Protons | ~2.4 (s) | ~21 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and other experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers critical information about the functional groups present in "this compound."

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1680-1700 cm⁻¹. For a related compound, 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, the C=O stretch is observed at 1680 cm⁻¹. mdpi.com Other characteristic bands would include C-H stretching vibrations of the aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹), and the C-Cl stretching vibration (typically in the fingerprint region, below 800 cm⁻¹). mdpi.com

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula and studying the fragmentation patterns of "this compound."

Exact Mass Determination: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, allowing for the unambiguous determination of the elemental composition. The monoisotopic mass of C₁₅H₁₃ClO is calculated to be 244.065493 Da. chemspider.com Experimental HRMS data for related compounds have shown excellent agreement between calculated and found values. For example, in the analysis of various transfer hydrogenation products, the calculated and found m/z values were very close. rsc.org

Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting product ions. This fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve cleavage alpha to the carbonyl group, leading to the formation of the p-tolyl acylium ion and the 4-chlorobenzyl radical or cation. The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for chlorine-containing fragments.

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule, particularly those involving the conjugated π-systems of the aromatic rings and the carbonyl group. The spectrum of "this compound" is expected to show absorptions corresponding to π → π* and n → π* transitions. The extended conjugation involving the p-tolyl ring, the carbonyl group, and the 4-chlorophenyl ring would influence the position and intensity of these absorption bands.

Diffraction Methods for Structural Elucidation

Diffraction methods are unparalleled in their ability to determine the three-dimensional arrangement of atoms in a crystalline solid.

While a single crystal X-ray diffraction study for "this compound" itself is not reported in the searched literature, analysis of closely related compounds provides valuable insights into the likely solid-state conformation. For instance, the crystal structure of 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone reveals the dihedral angles between the different ring systems. nih.gov Similarly, the crystal structure of 2-(4-Chlorophenyl)-3-p-tolyl-1,3-thiazolidin-4-one shows specific dihedral angles between the 4-tolyl ring, the thiazolidinone ring, and the 4-chlorophenyl ring. nih.gov In another example, the crystal structure of dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate has been determined, providing detailed bond lengths and angles. mdpi.com These studies suggest that the relative orientation of the chlorophenyl and tolyl rings in "this compound" would be a key conformational feature, influenced by steric and electronic effects, as well as crystal packing forces.

Advanced Chromatographic and Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, identifying impurities, and resolving its stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for these purposes.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Since this compound possesses a chiral center, separating its enantiomers is crucial for understanding its stereospecific properties and for use in stereoselective synthesis. Chiral HPLC is the predominant technique for this purpose, with polysaccharide-based chiral stationary phases (CSPs) being the most effective and widely used. nih.gov More than 90% of enantiomeric excess (ee) determinations are conducted using HPLC with these types of columns. nih.gov

Chiral Stationary Phases (CSPs): The selection of the CSP is the most critical parameter for achieving enantioseparation. Polysaccharide derivatives, particularly those of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support, have demonstrated broad applicability and high efficiency. nih.govwindows.net For ketones with aromatic groups, CSPs like Lux Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)) and Lux Amylose-2 (amylose tris(5-chloro-2-methylphenylcarbamate)) are often effective. nih.gov The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, involving interactions such as hydrogen bonds, π-π stacking, and steric hindrance.

Mobile Phase Composition: The choice of mobile phase significantly influences retention times and resolution. Common modes include:

Normal-Phase Mode: Typically uses a non-polar solvent like hexane (B92381) mixed with a polar modifier (e.g., isopropanol, ethanol). Lower proportions of the alcohol modifier generally lead to longer retention times but improved resolution. nih.gov

Polar Organic Mode: Employs polar organic solvents like acetonitrile (B52724) or methanol, often resulting in shorter analysis times and sharper peaks. nih.gov

Reversed-Phase Mode: Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. This mode is suitable for compounds with sufficient polarity. nih.gov

The table below summarizes typical conditions that could be adapted for the chiral separation of this compound based on methods for structurally related compounds.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Condition | Rationale & Details |

|---|---|---|

| Chiral Stationary Phase (CSP) | Lux Cellulose-1, Lux Amylose-2, or Chiralpak AD | Polysaccharide-based CSPs are highly effective for resolving a wide range of chiral compounds, including those with aromatic rings. windows.netnih.gov |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) | A common normal-phase condition providing good selectivity. The ratio is optimized to balance resolution and analysis time. nih.gov |

| Flow Rate | 1.0 mL/min | A standard analytical flow rate for 4.6 mm internal diameter columns. nih.gov |

| Temperature | 25 °C | Temperature is controlled to ensure reproducible retention times and can be varied to optimize separation. nih.govnih.gov |

| Detection | UV at 254 nm | The aromatic rings in the molecule provide strong chromophores, making UV detection highly sensitive at this wavelength. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Quantification

GC-MS is a cornerstone technique for monitoring the progress of a chemical reaction, identifying byproducts, and quantifying the yield of the desired product, this compound. The technique separates volatile compounds in the gas phase and then detects them with a mass spectrometer, which provides mass-to-charge ratio (m/z) information, enabling structural elucidation and quantification. researchgate.net

For quantitative analysis, GC-MS is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. thermofisher.com These modes offer enhanced sensitivity and selectivity compared to a full scan by focusing the mass spectrometer on specific ions characteristic of the target analyte. thermofisher.com A stable isotope dilution assay (SIDA), where a known amount of an isotopically labeled standard is added to the sample, can be employed for highly accurate quantification. nih.gov

Ionization Techniques:

Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation. While the molecular ion may be weak or absent, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for compound identification by comparison with spectral libraries like NIST. nist.gov

Atmospheric Pressure Gas Chromatography (APGC): This is a soft ionization technique that results in significantly less fragmentation and produces strong molecular or quasi-molecular ions (e.g., [M]+• or [M+H]+). waters.com This is particularly advantageous for MRM analysis, which requires an intense precursor ion to achieve low detection limits. waters.com

The table below outlines a hypothetical GC-MS method for analyzing this compound.

Table 2: Representative GC-MS Method Parameters

| Parameter | Condition | Rationale & Details |

|---|---|---|

| GC Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm) | A non-polar capillary column suitable for separating a wide range of semi-volatile organic compounds. |

| Carrier Gas | Helium at 1.0-1.5 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Inlet Temperature | 250-280 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Oven Program | Start at 150°C, ramp to 300°C at 10°C/min | A temperature gradient is used to separate compounds with different boiling points effectively. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible mass spectra for library matching. nist.gov |

| MS Detection | Full Scan (m/z 50-500) and/or SIM/MRM | Full scan for initial identification of reactants, products, and byproducts. SIM/MRM for precise quantification during reaction monitoring. thermofisher.com |

Other Specialized Analytical Techniques (e.g., Calorimetry, Microscopy)

Beyond chromatographic separation, other analytical methods can provide deeper insights into the thermodynamic and physical properties of this compound.

Calorimetry: Calorimetry measures the heat changes associated with chemical or physical processes. In the context of this compound, it could be applied to:

Reaction Calorimetry: To determine the heat of reaction (enthalpy) for its synthesis, providing critical data for process safety and scale-up.

Thermodynamics of Chiral Recognition: When used in conjunction with HPLC, calorimetry can elucidate the thermodynamic driving forces behind enantiomeric separation. Studies on polysaccharide CSPs have shown that separations can be either enthalpy-driven or entropy-driven, depending on the specific CSP and analyte. nih.gov For example, some cellulose-based columns exhibit enthalpy-driven separations, while certain amylose-based columns show entropy-driven recognition. nih.gov This information is vital for understanding the mechanism of chiral recognition at a molecular level.

Microscopy: Techniques such as Scanning Electron Microscopy (SEM) or Hot-Stage Microscopy could be used to study the crystal morphology, size, and melting behavior of this compound in its solid state. This information is valuable for understanding its physical properties, such as solubility and stability, and for controlling crystallization processes. However, specific microscopy studies for this compound were not prominent in the reviewed scientific literature.

Structure Activity Relationship Sar and Scaffold Optimization Studies Focused on Derivatives

Systematic Modification and Functional Group Interconversions on the Ethanone (B97240) Scaffold

The biological activity of diaryl compounds is profoundly influenced by the nature and position of substituents on the aromatic rings. The introduction of different functional groups can modulate the electronic properties (through inductive and resonance effects) and steric profile of the molecule, thereby affecting its interaction with biological targets. rsc.org

The presence of a chlorine atom, as in the 4-chlorophenyl ring, is a common strategy in medicinal chemistry. eurochlor.org Halogens can alter absorption, distribution, metabolism, and excretion (ADME) profiles and can participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules. Studies on related structures, such as 6-chloro-4-(2-chlorophenyl) quinolin-2(1H)-one derivatives, have demonstrated that halogen substituents are essential for potent biological activity. nih.govpolyu.edu.hk For instance, in a series of theophylline-1,2,4-triazole derivatives, a compound featuring a 4-chlorophenyl moiety showed significantly enhanced inhibitory activity against the HCV serine protease enzyme compared to the unsubstituted analog. frontiersin.org

The effect of various substituents on the biological activity of diaryl systems is often explored to establish a clear SAR. For example, in studies of lawsone thio-derivatives, the position and electronic nature of substituents on the phenyl ring were found to be critical for their antiplatelet activity. frontiersin.org Electron-withdrawing groups (like nitro) and electron-donating groups (like methyl) can have different impacts depending on their position (ortho, meta, or para) and the specific biological target. nih.gov

Table 1: Influence of Phenyl Ring Substituents on Biological Activity in Related Diaryl Systems

| Substituent (Position) | Electronic Effect | Observed Impact on Activity (Example System) | Reference |

| 4-Chloro | Electron-withdrawing | Essential for potent anti-HBV activity in quinolinones. | nih.gov |

| 4-Chloro | Electron-withdrawing | Enhanced inhibitory activity against HCV serine protease. | frontiersin.org |

| 4-Bromo | Electron-withdrawing | Most active derivative for antiplatelet aggregation. | frontiersin.org |

| 4-Methyl | Electron-donating | Enhanced antituberculosic and antibacterial activity. | nih.gov |

| 4-Nitro | Electron-withdrawing | Detrimental to antimicrobial activity in some amidrazones. | nih.gov |

This table is illustrative, based on findings from structurally related diaryl and heterocyclic systems to infer potential trends for the 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone scaffold.

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties while retaining the desired biological activity. mcmaster.ca For the ethanone scaffold, the central ketone group is a primary target for such modifications. The carbonyl group, while potentially important for activity as a hydrogen bond acceptor, can also be a site of metabolic liability.

One prominent bioisosteric replacement for the diaryl ketone motif is the 3,3-diaryloxetane. nih.govchemrxiv.org This replacement maintains the three-dimensional orientation of the aryl rings and the hydrogen bond accepting capability of the ether oxygen, which is comparable to that of a ketone. nih.gov Matched molecular pair analysis has shown that 3,3-diaryloxetanes exhibit physicochemical properties similar to diaryl ketones but without the potential photochemical liabilities. nih.govchemrxiv.org While metabolic stability shows little change between the two, oxetane (B1205548) derivatives often demonstrate improved lipophilicity profiles compared to other linkers. nih.gov

Another explored strategy is the replacement of the ketone with an aryl halide. This bioisosteric switch was investigated in inhibitors of aromatase, where replacing a cyclic ketone with specific aryl halides led to enhanced potency. mcmaster.ca Such modifications highlight the potential for non-obvious isosteric replacements to yield significant gains in biological activity.

Rational Design and De Novo Synthesis of Analogs

Rational drug design leverages structural information from the target and ligands to design new molecules with improved properties. mdpi.com This approach is central to developing novel analogs based on the this compound scaffold.